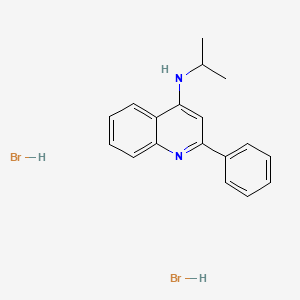

N-Isopropyl-2-phenyl-4-quinolinamine dihydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Isopropyl-2-phenyl-4-quinolinamine dihydrobromide is a chemical compound with the molecular formula C18H20Br2N2 and a molecular weight of 424.182 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-2-phenyl-4-quinolinamine dihydrobromide typically involves the reaction of 2-phenyl-4-quinolinamine with isopropyl bromide in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction . The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-2-phenyl-4-quinolinamine dihydrobromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached, depending on the reagents used .

Scientific Research Applications

N-Isopropyl-2-phenyl-4-quinolinamine dihydrobromide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of N-Isopropyl-2-phenyl-4-quinolinamine dihydrobromide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

N-Isopropyl-2-phenyl-4-quinolinamine: A similar compound without the dihydrobromide group.

N,N-Diisopropyl-2-(4-methoxyphenyl)-4-quinolinamine hydrobromide: Another derivative with different substituents.

Uniqueness

N-Isopropyl-2-phenyl-4-quinolinamine dihydrobromide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its dihydrobromide form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .

Biological Activity

N-Isopropyl-2-phenyl-4-quinolinamine dihydrobromide is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's synthesis, biological mechanisms, and therapeutic potential based on diverse sources.

Chemical Structure and Synthesis

The molecular formula of this compound is C18H20Br2N2 with a molecular weight of 424.182 g/mol. The compound features a quinoline core structure with an isopropyl group at the nitrogen atom and a phenyl group at the second position. The dihydrobromide form enhances solubility and stability, making it suitable for various applications in research and industry.

Synthesis Methodology:

The synthesis typically involves a nucleophilic substitution reaction between 2-phenyl-4-quinolinamine and isopropyl bromide, facilitated by bases like sodium hydroxide or potassium carbonate in solvents such as ethanol or acetonitrile under heated conditions. This method yields various quinoline derivatives, which can be further modified for specific applications .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . Its mechanism of action likely involves the inhibition of microbial growth through interaction with specific enzymes or receptors critical for microbial survival .

A comparative study showed that this compound effectively inhibited the growth of various bacterial strains, demonstrating its potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values for different strains were recorded, highlighting its efficacy against resistant bacterial species.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown promising results in inhibiting cancer cell proliferation across multiple cell lines, including colorectal adenocarcinoma (COLO205), renal cell carcinoma (A498), and non-small-cell lung cancer (H460) .

Key Findings:

- IC50 Values: The 50% inhibitory concentration (IC50) values for COLO205 and H460 cells were determined to be 0.32 μM and 0.89 μM, respectively .

- Mechanism of Action: Molecular docking studies suggest that the compound binds to the colchicine-binding site of tubulin, disrupting microtubule formation and leading to apoptosis in cancer cells .

Case Studies

-

Study on COLO205 Cells:

- The study evaluated the cytotoxic effects of this compound using an MTT assay.

- Results indicated a dose-dependent inhibition of cell viability, with significant apoptosis observed at higher concentrations.

- In Silico Studies:

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-Isopropyl-2-phenyl-4-quinolinamine | C18H20N2 | Lacks bromine substituents; simpler structure |

| N,N-Diisopropyl-2-(4-methoxyphenyl)-4-quinolinamine hydrobromide | C21H26BrN2O | Contains methoxy group; different substituents |

| 2-Methylquinoline | C10H9N | Simpler quinoline structure without additional substituents |

This compound stands out due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties compared to its analogs .

Properties

CAS No. |

853344-26-0 |

|---|---|

Molecular Formula |

C18H20Br2N2 |

Molecular Weight |

424.2 g/mol |

IUPAC Name |

2-phenyl-N-propan-2-ylquinolin-4-amine;dihydrobromide |

InChI |

InChI=1S/C18H18N2.2BrH/c1-13(2)19-18-12-17(14-8-4-3-5-9-14)20-16-11-7-6-10-15(16)18;;/h3-13H,1-2H3,(H,19,20);2*1H |

InChI Key |

QVQMQLBQRLZNAG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3.Br.Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.